N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with different chemical and physical properties.
Scientific Research Applications
N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE has a broad range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-2,5-DIMETHOXYBENZENESULFONAMIDE
- N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE
Uniqueness
Compared to similar compounds, N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE stands out due to the presence of the fluorine atom and the methoxy group, which confer unique chemical properties and potential applications. These structural differences can influence the compound’s reactivity, biological activity, and suitability for various applications.
Properties
Molecular Formula |
C16H17FN2O5S2 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17FN2O5S2/c1-24-15-7-6-12(17)10-16(15)26(22,23)18-13-4-2-5-14(11-13)19-8-3-9-25(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3 |
InChI Key |
USSUPFONNKUPCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
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